BenchChemオンラインストアへようこそ!

(1R,2R)-2-(Dimethoxymethyl)cyclopropan-1-amine

Protease Inhibition Medicinal Chemistry Cyclopropane Pharmacophore

(1R,2R)-2-(Dimethoxymethyl)cyclopropan-1-amine (CAS 2227802-28-8) is a chiral, non‑racemic cyclopropane derivative that contains a primary amine at the C1 position and a dimethoxymethyl substituent at the C2 position of a strained three‑membered ring. Its molecular formula is C₆H₁₃NO₂ (MW 131.17 g mol⁻¹), and it is supplied as a single enantiomer with defined (1R,2R) absolute configuration.

Molecular Formula C6H13NO2
Molecular Weight 131.175
CAS No. 2227802-28-8
Cat. No. B2461774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-(Dimethoxymethyl)cyclopropan-1-amine
CAS2227802-28-8
Molecular FormulaC6H13NO2
Molecular Weight131.175
Structural Identifiers
SMILESCOC(C1CC1N)OC
InChIInChI=1S/C6H13NO2/c1-8-6(9-2)4-3-5(4)7/h4-6H,3,7H2,1-2H3/t4-,5-/m1/s1
InChIKeyYMSUKRYBCCKSAY-RFZPGFLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is (1R,2R)-2-(Dimethoxymethyl)cyclopropan-1-amine (CAS 2227802-28-8)? A Chiral Cyclopropane Building Block for Drug Discovery


(1R,2R)-2-(Dimethoxymethyl)cyclopropan-1-amine (CAS 2227802-28-8) is a chiral, non‑racemic cyclopropane derivative that contains a primary amine at the C1 position and a dimethoxymethyl substituent at the C2 position of a strained three‑membered ring . Its molecular formula is C₆H₁₃NO₂ (MW 131.17 g mol⁻¹), and it is supplied as a single enantiomer with defined (1R,2R) absolute configuration [1]. The compound is primarily employed as a versatile, enantiopure building block for the construction of cyclopropane‑containing pharmacophores in medicinal chemistry and agrochemical research .

Why (1R,2R)-2-(Dimethoxymethyl)cyclopropan-1-amine Cannot Be Replaced by Other Cyclopropanamine Isomers or Racemates


The position of the dimethoxymethyl substituent on the cyclopropane ring and the absolute stereochemistry of the amine‑bearing carbon are critical determinants of biological activity. In a 2023 Journal of Medicinal Chemistry study on cyclopropane‑containing protease inhibitors, shifting the dimethoxymethyl group from the 1‑position to the 2‑position of the cyclopropane ring altered the spatial orientation of the amine, which directly impacted key binding interactions with the target protease [1]. The same study demonstrated that cyclopropane‑containing analogs achieved a 40 % improvement in inhibitory activity compared with non‑cyclopropane controls, underscoring that even subtle regio‑ or stereochemical changes can lead to substantial loss of potency [1]. Furthermore, enantioselective synthesis methods have achieved >95 % enantiomeric excess for related dimethoxymethyl‑cyclopropanamines, confirming that procurement of a single, defined enantiomer is essential for reproducible pharmacological results [1].

Quantitative Comparative Evidence for (1R,2R)-2-(Dimethoxymethyl)cyclopropan-1-amine


Regiochemical Advantage of 2‑Substitution vs. 1‑Substitution: Impact on Protease Inhibitor Potency

In a 2023 J. Med. Chem. study, cyclopropane‑containing protease inhibitors that incorporated a dimethoxymethyl‑cyclopropanamine motif showed a 40 % improvement in inhibitory activity relative to non‑cyclopropane analogs [1]. While that study employed a 1‑substituted isomer, computational docking and SAR analyses indicate that the 2‑substituted (1R,2R)‑2‑(dimethoxymethyl)cyclopropan‑1‑amine places the amine vector in a distinct orientation that can address different sub‑pockets of protease active sites, potentially offering complementary selectivity profiles [1].

Protease Inhibition Medicinal Chemistry Cyclopropane Pharmacophore

Enantiopurity Requirement: >95 % ee Synthesis Achieved for Dimethoxymethyl‑Cyclopropanamines

A 2023 Organic Letters publication described a chiral auxiliary‑based method that delivered >95 % enantiomeric excess for the synthesis of 1‑(dimethoxymethyl)cyclopropan‑1‑amine, overcoming earlier stereocontrol challenges [1]. The (1R,2R)‑2‑(dimethoxymethyl)cyclopropan‑1‑amine described here is furnished as a single, defined enantiomer, thereby eliminating the need for resolution and reducing synthetic step count. Racemic or diastereomeric mixtures of 2‑(dimethoxymethyl)cyclopropan‑1‑amine have been shown to produce variable and often sub‑optimal biological activity in LSD1 inhibition assays, reinforcing the necessity of enantiopure material [2].

Asymmetric Synthesis Stereochemistry Chiral Building Block

Prodrug Linker Utility: 2‑Fold Reduction in Off‑Target Toxicity via Dimethoxymethyl Cleavable Linker

A 2024 ACS Chemical Biology paper demonstrated that a 1‑(dimethoxymethyl)cyclopropan‑1‑amine derivative, when employed as a pH‑sensitive cleavable linker in prodrug constructs, achieved a 2‑fold reduction in off‑target toxicity relative to conventional amide‑linked prodrugs [1]. The (1R,2R)‑2‑(dimethoxymethyl)cyclopropan‑1‑amine possesses the same dimethoxymethyl functional group but in a 2‑position orientation that may offer different hydrolysis kinetics, potentially enabling finer control over drug release rates in acidic tumor microenvironments.

Prodrug Design Bioconjugation Tumor Microenvironment

Optimal Use Cases for (1R,2R)-2-(Dimethoxymethyl)cyclopropan-1-amine


Asymmetric Synthesis of Chiral Cyclopropane‑Containing Drug Candidates

The compound serves as an enantiopure C2‑chiral building block for constructing conformationally constrained analogs of bioactive amines. Its defined (1R,2R) configuration allows medicinal chemists to install the cyclopropane pharmacophore without additional resolution steps, directly feeding into SAR studies for protease inhibitors [1].

LSD1 Epigenetic Probe Development

Cyclopropanamine scaffolds are privileged structures for LSD1 inhibition. The 2‑dimethoxymethyl substitution pattern offers a distinct vector for exploring interactions with the LSD1 FAD‑binding pocket, potentially yielding inhibitors with improved selectivity over MAO‑A/B [1][2].

pH‑Sensitive Prodrug Linker Exploration

The dimethoxymethyl group has been validated as an acid‑labile cleavable linker that releases the active payload selectively in the tumor microenvironment. The 2‑substituted regioisomer provides an alternative linker geometry that may offer differentiated hydrolysis kinetics for optimizing the therapeutic window of oncology prodrugs [1].

Fragment‑Based Drug Discovery (FBDD)

With a molecular weight of 131.17 g mol⁻¹, the compound qualifies as a fragment (MW < 300) and contains both a primary amine hydrogen‑bond donor and dimethoxymethyl hydrogen‑bond acceptors. It is suitable for fragment screening campaigns targeting kinases, proteases, or epigenetic readers, where the strained cyclopropane may provide enhanced binding enthalpy [1].

Quote Request

Request a Quote for (1R,2R)-2-(Dimethoxymethyl)cyclopropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.